

Application Notes and Protocols for Evaluating the Hepatoselectivity of (R)-PF-04991532

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Compound of Interest

Compound Name: (R)-PF-04991532

Cat. No.: B10854315

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Introduction

(R)-PF-04991532 is a potent and hepatoselective allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase, predominantly found in the liver and pancreas, plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate.[3] In the pancreas, GK acts as a glucose sensor, regulating insulin secretion, while in the liver, it controls glucose uptake and storage.[3]

Systemic activation of glucokinase has been a therapeutic target for type 2 diabetes, but has been associated with a risk of hypoglycemia due to the potentiation of insulin secretion in the pancreas.[4][5][6] **(R)-PF-04991532** is designed to selectively target the liver, thereby enhancing hepatic glucose uptake and reducing hepatic glucose production with a minimized risk of hypoglycemia.[5] This hepatoselectivity is achieved through its design as a substrate for active liver uptake via organic anion transporting polypeptides (OATPs) and low passive permeability, which limits its distribution to extrahepatic tissues like the pancreas.[2]

These application notes provide a comprehensive protocol for evaluating the hepatoselectivity of **(R)-PF-04991532**, encompassing in vitro and in vivo methodologies to assess its efficacy and potential for liver-related side effects.

Data Presentation

In Vitro Activity and Selectivity

Parameter	Species	Value	Reference
Glucokinase Activation (EC50)	Human	80 nM	[1]
Rat	100 nM	[1]	
2-[14C]-Deoxyglucose Uptake (EC50)	Rat Hepatocytes	1.261 μ M	[1]
Glucose Oxidation (EC50)	Rat Hepatocytes	5.769 μ M	[1]
Glucose Production from 1-[14C]-Lactate (EC50)	Rat Hepatocytes	0.626 μ M	[1]

In Vivo Efficacy in Diabetic Rat Model (Goto-Kakizaki)

Parameter	Treatment	Result	Reference
Glucose Infusion Rate	Single Dose PF-04991532	~5-fold increase	[7][8]
Endogenous Glucose Production	Single Dose PF-04991532	60% reduction	[7][8]
Plasma Triglycerides	Sub-chronic Dosing	Dose-dependent increase	[7]
Hepatic Triglycerides	19 and 28 days of Dosing	No significant change compared to vehicle	[1]

Experimental Protocols

Isolation of Primary Rat Hepatocytes

This protocol is based on the two-step in situ collagenase perfusion method.

Materials:

- Perfusion Buffer I (Calcium-free): HBSS with 0.5 mM EGTA and 25 mM HEPES.
- Perfusion Buffer II: Williams' Medium E with 5 mM CaCl₂ and 100 U/mL collagenase type IV.
- Wash Medium: Williams' Medium E with 10% FBS, 1% penicillin-streptomycin.
- Density Gradient Medium: Percoll or similar.

Procedure:

- Anesthetize a male Wistar rat (200-250 g) according to approved animal care protocols.
- Perform a midline laparotomy to expose the portal vein.
- Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at a flow rate of 10-15 mL/min for 10-15 minutes to clear the liver of blood.
- Switch to Perfusion Buffer II and continue perfusion for 10-15 minutes, or until the liver tissue becomes soft and digested.
- Excise the liver and transfer it to a sterile dish containing Wash Medium.
- Gently dissect the liver to release the hepatocytes.
- Filter the cell suspension through a 100 µm cell strainer.
- Purify the hepatocytes from non-parenchymal cells by density-gradient centrifugation.
- Wash the purified hepatocyte pellet with Wash Medium.
- Determine cell viability and yield using the trypan blue exclusion method. A viability of >85% is expected.
- Plate the hepatocytes on collagen-coated plates in appropriate culture medium.

In Vitro Glucokinase Activity Assay

This is a coupled enzymatic assay measuring the rate of NADPH production.

Materials:

- Assay Buffer: 25 mM HEPES, pH 7.1, 1 mM DTT, 5% DMSO.
- Recombinant human or rat glucokinase.
- Glucose solutions of varying concentrations.
- ATP solution.
- MgCl₂ solution.
- Glucose-6-phosphate dehydrogenase (G6PDH).
- NADP⁺.
- **(R)-PF-04991532** stock solution.

Procedure:

- In a 96-well plate, add Assay Buffer, glucokinase, G6PDH, and NADP⁺.
- Add varying concentrations of **(R)-PF-04991532**.
- Add varying concentrations of glucose.
- Initiate the reaction by adding a mixture of ATP and MgCl₂.
- Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.
- Calculate the initial reaction rates and determine the EC₅₀ value for **(R)-PF-04991532** at a fixed glucose concentration.

Hepatocyte Glucose Metabolism Assays

a. Glucose Uptake Assay:

- Plate primary rat hepatocytes in a 96-well plate and allow them to adhere.

- Wash the cells with glucose-free medium.
- Incubate the cells with varying concentrations of **(R)-PF-04991532** in the presence of a fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose for a defined period.
- Wash the cells with ice-cold PBS to stop the uptake.
- Lyse the cells and measure the fluorescence or radioactivity to quantify glucose uptake.

b. Glucose Production Assay:

- Plate primary rat hepatocytes and culture until confluent.
- Wash the cells with PBS and then incubate in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).
- Add varying concentrations of **(R)-PF-04991532** to the wells.
- Incubate for a defined period (e.g., 6 hours).
- Collect the medium and measure the glucose concentration using a colorimetric glucose assay kit.
- Normalize the glucose production to the total protein content in each well.

In Vitro Hepatotoxicity Assays

a. Cell Viability Assay (LDH Release):

- Plate primary rat hepatocytes in a 96-well plate.
- Expose the cells to a range of concentrations of **(R)-PF-04991532** for 24-48 hours.
- Collect the cell culture supernatant.
- Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available colorimetric assay kit. Increased LDH activity indicates cell membrane damage.

b. Mitochondrial Toxicity Assay:

- Plate hepatocytes and treat with **(R)-PF-04991532** as described above.
- Assess mitochondrial function by measuring changes in mitochondrial membrane potential using a fluorescent probe (e.g., JC-1) or by quantifying ATP levels.

c. Oxidative Stress Assay:

- Following treatment with **(R)-PF-04991532**, measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.
- Quantify intracellular glutathione (GSH) levels as an indicator of the cell's antioxidant capacity.

In Vivo Studies in a Diabetic Rat Model

Animal Model:

- Use a relevant diabetic rat model, such as the Goto-Kakizaki (GK) rat, a non-obese model of type 2 diabetes, or a streptozotocin (STZ)-induced diabetic model.

Experimental Procedure:

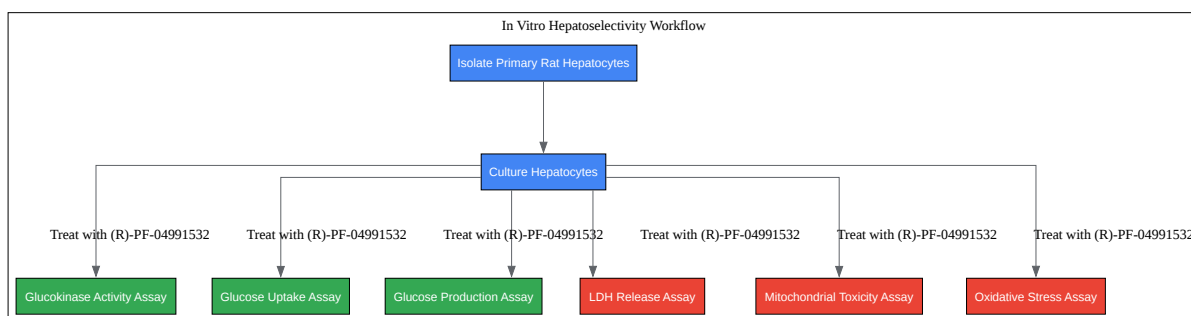
- Acclimate the animals and confirm their diabetic status (e.g., fasting blood glucose > 250 mg/dL).
- Divide the animals into vehicle control and treatment groups.
- Administer **(R)-PF-04991532** or vehicle orally at the desired dose(s) for the specified duration (acute or chronic).
- Monitor blood glucose levels at regular intervals from the tail vein.
- At the end of the study, collect blood samples for analysis of plasma triglycerides, insulin, and liver function enzymes (ALT, AST).

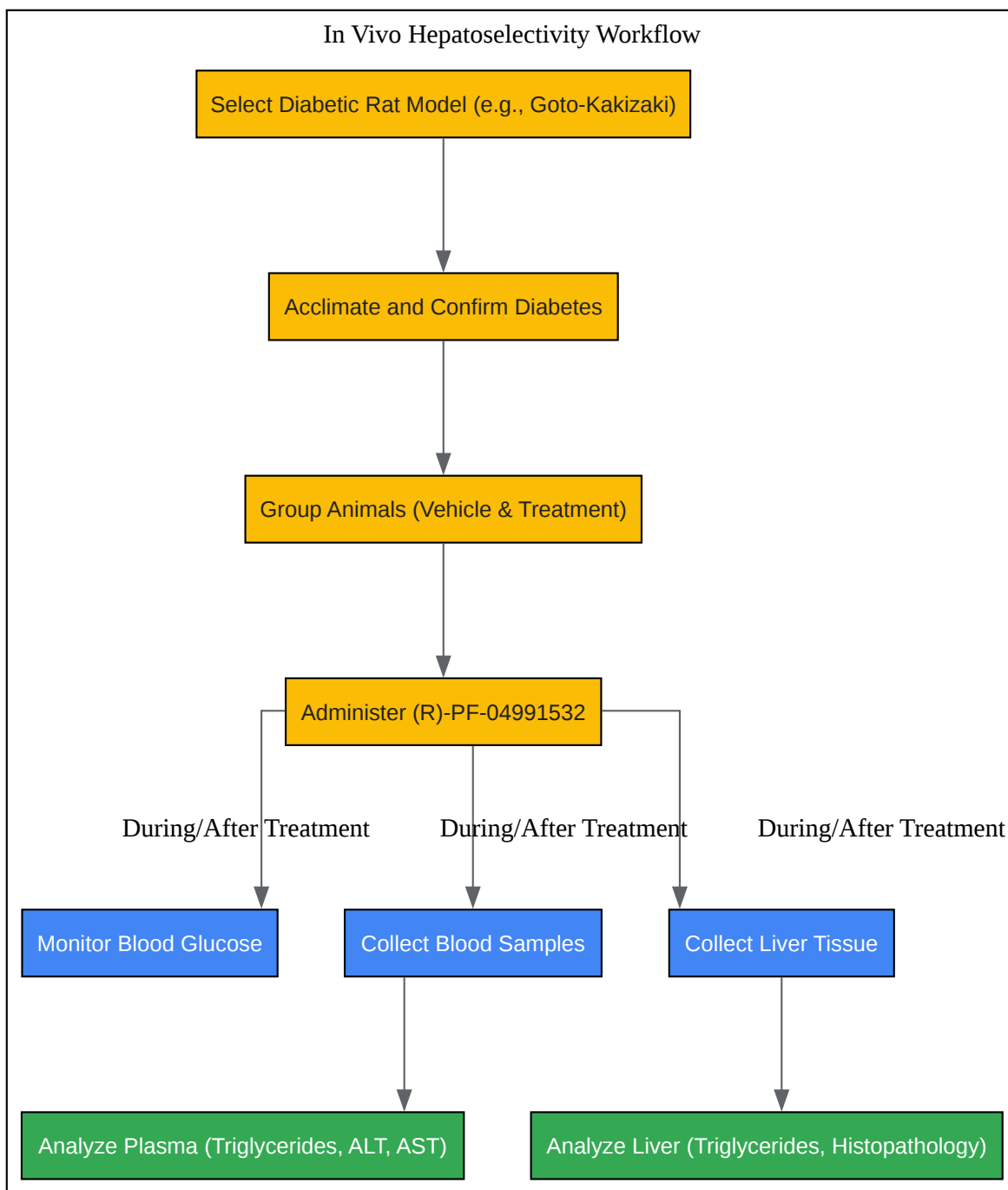
- Euthanize the animals and collect the liver for histopathological analysis and measurement of hepatic triglyceride content.

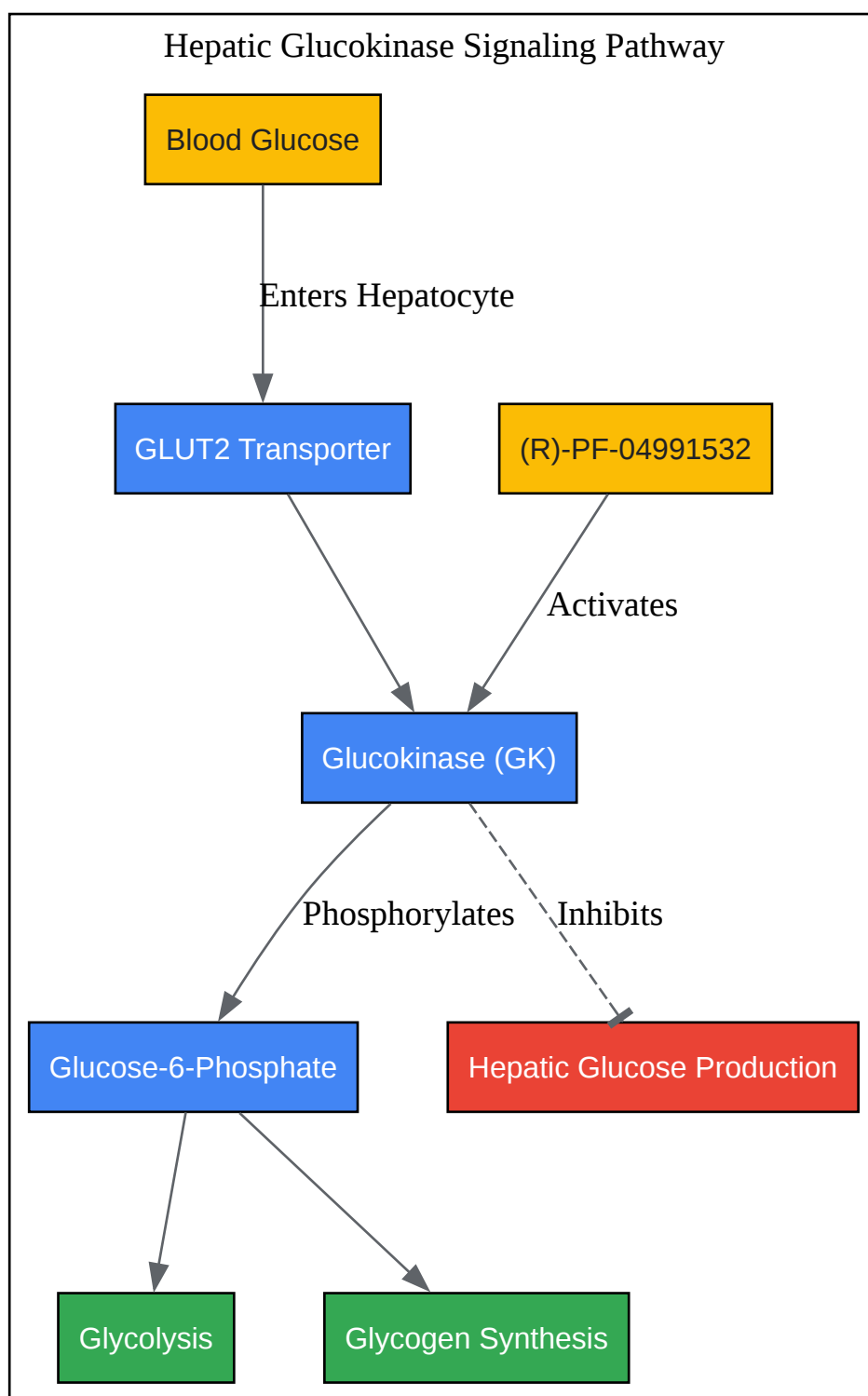
Histopathological Analysis:

- Fix a portion of the liver in 10% neutral buffered formalin.
- Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Oil Red O (for lipid accumulation).
- Examine the slides for signs of hepatotoxicity, such as necrosis, inflammation, and steatosis.

Mandatory Visualizations







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